Superior Reactivity of the 6-Bromo Substituent in Cross-Coupling Compared to Chloro Analogs
In palladium-catalyzed cross-coupling reactions, the reactivity of halogenated pyridines follows a well-established hierarchy: -Br > -Cl. The 6-bromo substituent in 6-bromo-2-methoxypyridine-3-sulfonamide enables faster and more chemoselective Suzuki-Miyaura couplings compared to its 6-chloro analog. This difference is critical for achieving high yields in the synthesis of complex biaryl structures without undesired side reactions [1].
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | High (6-bromo substituent) |
| Comparator Or Baseline | 6-chloro-2-methoxypyridine-3-sulfonamide (Low) |
| Quantified Difference | Qualitative reactivity order: -Br > -Cl |
| Conditions | Suzuki-Miyaura cross-coupling with organotrifluoroborates using Pd catalyst/ligand system [1] |
Why This Matters
The higher reactivity of the bromo substituent allows for milder reaction conditions, higher yields, and greater synthetic efficiency, directly impacting the cost and feasibility of downstream manufacturing processes.
- [1] S-EPMC4929982. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. OmicsDI. View Source
